molecular formula C20H17ClN2O4 B11329424 5-chloro-3,6-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11329424
M. Wt: 384.8 g/mol
InChI Key: CSUKPVYHAQFRNK-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step may involve the reaction of the benzofuran derivative with an amine or amide reagent under suitable conditions.

    Chlorination and Methylation: These steps introduce the chloro and methyl groups at specific positions on the benzofuran ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3,6-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-3,6-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.

Medicine

In medicinal chemistry, derivatives of this compound may be explored as potential drug candidates. Their pharmacokinetic and pharmacodynamic properties can be optimized for therapeutic applications.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3,6-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Carboxamides: Other compounds in this class may have similar structures but different substituents.

    Benzoxazin Derivatives: Compounds with similar benzoxazin moieties but different functional groups.

Uniqueness

The uniqueness of 5-chloro-3,6-dimethyl-N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4/c1-9-6-17-13(8-14(9)21)10(2)18(27-17)20(25)22-12-4-5-16-15(7-12)23-19(24)11(3)26-16/h4-8,11H,1-3H3,(H,22,25)(H,23,24)

InChI Key

CSUKPVYHAQFRNK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C

Origin of Product

United States

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